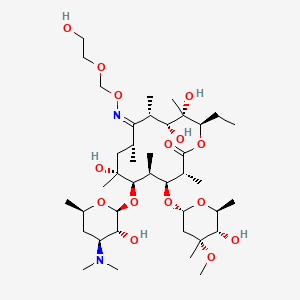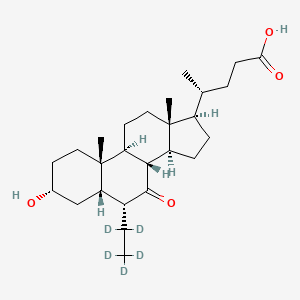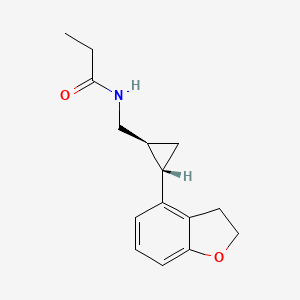![molecular formula C14H11N3O2 B15291808 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)
4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is a chemical compound known for its azido functional group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid with sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Alkynes and Copper Catalysts: Used for cycloaddition reactions.
Major Products Formed
Aminomethyl Derivatives: Formed via reduction of the azido group.
Triazole Derivatives: Formed via cycloaddition reactions with alkynes.
Scientific Research Applications
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting cardiovascular diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
Mechanism of Action
The azido group in 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is highly reactive and can participate in various chemical reactions. In biological systems, the azido group can be reduced to an amine, which can then interact with biological targets. The biphenyl structure provides a stable scaffold that can interact with various molecular targets, including enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole: Another azido-containing biphenyl compound used in pharmaceuticals.
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid: A precursor in the synthesis of 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid.
Uniqueness
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of an azido group and a carboxylic acid group on a biphenyl scaffold. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-[4-(azidomethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H11N3O2/c15-17-16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(18)19/h1-8H,9H2,(H,18,19) |
InChI Key |
YZZMRXRBOGEUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)
![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)
![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)

![2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B15291800.png)
![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)


